molecular formula C9H17NO2 B14487972 Ethyl (2E)-2-(butylimino)propanoate CAS No. 63281-82-3

Ethyl (2E)-2-(butylimino)propanoate

Cat. No.: B14487972
CAS No.: 63281-82-3
M. Wt: 171.24 g/mol
InChI Key: IXXXZTDBDRMAOY-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-(butylimino)propanoate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of an ethyl ester group and a butyl imine group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-2-(butylimino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl propanoate with butylamine. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway.

  • Step 1: Formation of Ethyl Propanoate

    • Ethyl propanoate is prepared by the esterification of propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
    • Reaction:

      CH3CH2COOH+CH3CH2OHCH3CH2COOCH2CH3+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O}CH3​CH2​COOH+CH3​CH2​OH→CH3​CH2​COOCH2​CH3​+H2​O

  • Step 2: Reaction with Butylamine

    • Ethyl propanoate is then reacted with butylamine to form this compound.
    • Reaction:

      CH3CH2COOCH2CH3+CH3CH2CH2CH2NH2CH3CH2C(NHCH2CH2CH2CH3)COOCH2CH3\text{CH}_3\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C(NHCH}_2\text{CH}_2\text{CH}_2\text{CH}_3)\text{COOCH}_2\text{CH}_3CH3​CH2​COOCH2​CH3​+CH3​CH2​CH2​CH2​NH2​→CH3​CH2​C(NHCH2​CH2​CH2​CH3​)COOCH2​CH3​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(butylimino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed.

Major Products

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (2E)-2-(butylimino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(butylimino)propanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active imine moiety.

Comparison with Similar Compounds

Ethyl (2E)-2-(butylimino)propanoate can be compared with similar compounds such as:

  • Ethyl (2E)-2-(methylimino)propanoate
  • Ethyl (2E)-2-(ethylimino)propanoate
  • Ethyl (2E)-2-(propylimino)propanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of an ethyl ester group and a butyl imine group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

63281-82-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-butyliminopropanoate

InChI

InChI=1S/C9H17NO2/c1-4-6-7-10-8(3)9(11)12-5-2/h4-7H2,1-3H3

InChI Key

IXXXZTDBDRMAOY-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C)C(=O)OCC

Origin of Product

United States

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